3-Amino-2-[(3-bromo-4-methylphenyl)methyl]propan-1-ol hydrochloride
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Description
Synthesis Analysis
The synthesis of related compounds involves starting from different precursors such as 3-(p-chlorophenyl)-4-oxo-valeric acid , acetylthiophene , and substituted malonic esters . These methods include the formation of lactones and lactams , various synthetic routes like acetylthiophene method, thiophene method, and thiophenecarboxaldehyde method , and nitrosation oximation . These approaches highlight the versatility in synthetic strategies that could be applied to the synthesis of "3-Amino-2-[(3-bromo-4-methylphenyl)methyl]propan-1-ol hydrochloride".
Molecular Structure Analysis
Crystal structure analysis is a common technique used to determine the arrangement of atoms within a compound. For instance, the crystal structure of cis-4-(p-bromophenyl)-5-methyl-2-pyrrolidinone was determined , as well as the structure of methyl 2-hydroxyimino-3-phenyl-propionate . These analyses provide valuable information on the molecular conformation, which is crucial for understanding the physical and chemical properties of a compound.
Chemical Reactions Analysis
The papers do not provide specific reactions for "3-Amino-2-[(3-bromo-4-methylphenyl)methyl]propan-1-ol hydrochloride". However, the synthesis of similar compounds involves reactions such as ring closure to form lactones and lactams , and nitrosation oximation . These reactions are important for constructing the core structure of the compounds and could be relevant for the synthesis of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be inferred from its molecular structure and the types of functional groups present. For example, the presence of hydrogen bonds, as seen in the crystal structures of the compounds studied , can affect the compound's solubility and stability. The space group and cell parameters obtained from X-ray crystallography provide information on the crystalline nature of the compounds, which is important for understanding their physical properties.
Scientific Research Applications
Synthesis and Antimicrobial Agents
- Antimicrobial Applications : This compound has been synthesized and characterized for potential use as an antimicrobial agent. The process involves several reaction steps, starting from 2-(4-bromo phenyl) methyl cyanide and eventually leading to the formation of the compound , which was screened for antimicrobial activity (Doraswamy & Ramana, 2013).
Antitumor Activity
- In Vitro Antitumor Activity : Another study reported the synthesis of tertiary aminoalkanol hydrochlorides, including variants of our compound of interest, testing them for antitumor activity. This involved the reaction of specific starting compounds and Grignard reagents, followed by conversion into hydrochlorides, which were then assessed for their antitumor properties (Isakhanyan et al., 2016).
Cardioselectivity in Beta-adrenoceptor Blocking Agents
- Cardioselective Beta-blockers : Research into beta-adrenoceptor blocking agents synthesized a series of compounds including 1-[(4-hydroxyphenethyl)amino]-3-(aryloxy)propan-2-ols. This study compared their affinity to beta 1- and beta-2-adrenoceptors, finding significant cardioselectivity in certain derivatives (Rzeszotarski et al., 1979).
Synthesis and Antiradical Activity
- Antimicrobial and Antiradical Activity : A study synthesized a series of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones and tested them for antimicrobial and antioxidant activities. These compounds showed lower biological activity compared to certain types of beta blockers, providing insights into their potential medicinal properties (Čižmáriková et al., 2020).
Synthesis and Assignment of Absolute Configuration
- Stereochemistry and Configuration : The stereochemistry and absolute configuration of related compounds were studied through synthetic processes. This research provides valuable information on the structural aspects and potential applications of these compounds (Drewes et al., 1992).
properties
IUPAC Name |
2-(aminomethyl)-3-(3-bromo-4-methylphenyl)propan-1-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO.ClH/c1-8-2-3-9(5-11(8)12)4-10(6-13)7-14;/h2-3,5,10,14H,4,6-7,13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFCONFUXXVMHLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(CN)CO)Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-[(3-bromo-4-methylphenyl)methyl]propan-1-ol hydrochloride |
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